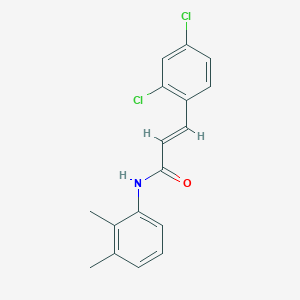![molecular formula C16H14F2N2O2 B5776121 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is known to play a crucial role in various physiological and pathological processes.
Applications De Recherche Scientifique
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. It has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Moreover, DAA-1106 has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
Mécanisme D'action
DAA-1106 selectively binds to the N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, which is located on the outer mitochondrial membrane and is involved in the regulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. Activation of the this compound by DAA-1106 results in the modulation of these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. It has also been found to inhibit the growth and proliferation of cancer cells and reduce the formation of new blood vessels. Moreover, DAA-1106 has been shown to have a protective effect on the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAA-1106 in lab experiments is its high selectivity towards the N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, which allows for specific modulation of cellular processes. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using DAA-1106 is its relatively low potency compared to other this compound ligands, which may limit its therapeutic efficacy.
Orientations Futures
The potential therapeutic applications of DAA-1106 are vast, and there is much scope for future research in this area. Some of the future directions that can be explored include the development of more potent analogs of DAA-1106, investigation of its potential use in the treatment of other diseases, and further exploration of its mechanism of action. Additionally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of DAA-1106 involves the reaction of 2,4-difluoroaniline with ethyl 3-methyl-3-oxo-2-phenylpropionate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-3-2-4-11(7-10)16(22)19-9-15(21)20-14-6-5-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSULULOOGZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

